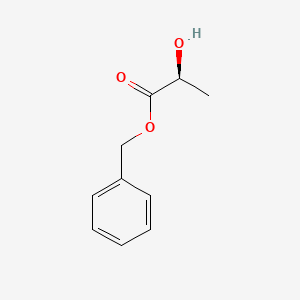
ベンジル(S)-(-)-ラクトン
概要
説明
Benzyl (S)-(-)-lactate is an organic compound that belongs to the class of esters. It is derived from lactic acid and benzyl alcohol. The compound is characterized by its chiral nature, with the (S)-(-) configuration indicating its specific stereochemistry. This compound is known for its pleasant aroma and is often used in the fragrance industry.
科学的研究の応用
Benzyl (S)-(-)-lactate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: Benzyl (S)-(-)-lactate is used in the fragrance and flavor industry due to its pleasant aroma. It is also used as an intermediate in the synthesis of other fine chemicals.
作用機序
Target of Action
Related compounds such as benzyl isothiocyanate have been studied for their antibacterial action against staphylococcus aureus . It’s also known that benzyl compounds can interact with proteins through free cysteines . More research is needed to identify the specific targets of Benzyl (S)-(-)-lactate.
Mode of Action
It’s known that benzyl compounds can interact with proteins through free cysteines This interaction could potentially alter the function of these proteins, leading to changes in cellular processes
Biochemical Pathways
Related compounds such as benzyl isothiocyanate have been shown to affect the expression of virulence genes in staphylococcus aureus . Additionally, benzyl alcohol, a component of creams and ointments, has been suggested to have antioxidant properties and wound healing effects
Pharmacokinetics
Benzylpenicillin is known to have a bioavailability of 30-60%, is 60% protein-bound, and has a volume of distribution of 0.75L/kg . It’s metabolized in the liver and eliminated primarily through the kidneys . More research is needed to understand the ADME properties of Benzyl (S)-(-)-lactate.
Result of Action
Related compounds such as benzyl alcohol have been shown to have antiseptic and anesthetic properties . They are used in skincare products to preserve, stabilize, and dissolve ingredients
Action Environment
Related compounds such as florpyrauxifen-benzyl have been studied for their action in aquatic environments . The action of these compounds can be influenced by environmental factors such as pH and temperature . More research is needed to understand how environmental factors influence the action, efficacy, and stability of Benzyl (S)-(-)-lactate.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Benzyl (S)-(-)-lactate participates in several biochemical reactions. It interacts with enzymes such as phenylpyruvate decarboxylase (PDL), phenylacetaldehyde reductase (PAR), and phenylacetaldehyde synthase (PAAS) . These interactions are crucial for the synthesis of other biochemical compounds like benzyl alcohol and benzyl benzoate .
Molecular Mechanism
At the molecular level, Benzyl (S)-(-)-lactate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the enzyme BPBT (benzyl alcohol/phenylethanol benzoyltransferase) is crucial in promoting the synthesis of benzyl benzoate along with phenethyl benzoate, indicating the potential role of Benzyl (S)-(-)-lactate in this process .
Metabolic Pathways
Benzyl (S)-(-)-lactate is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels. For example, the enzyme CYP79D73 has been found to play a role in the production of benzyl alcohol, a compound related to Benzyl (S)-(-)-lactate .
準備方法
Synthetic Routes and Reaction Conditions: Benzyl (S)-(-)-lactate can be synthesized through the esterification of (S)-(-)-lactic acid with benzyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of Benzyl (S)-(-)-lactate involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product.
Types of Reactions:
Oxidation: Benzyl (S)-(-)-lactate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde and other oxidation products.
Reduction: The ester group in Benzyl (S)-(-)-lactate can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can also participate in nucleophilic substitution reactions, where the ester is converted to other functional groups, such as amides or acids, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Acidic or basic conditions can facilitate nucleophilic substitution reactions, with reagents like ammonia or amines for amide formation.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, (S)-(-)-lactic acid.
Substitution: Benzyl amide, benzyl acid derivatives.
類似化合物との比較
Benzyl ®-(+)-lactate: The enantiomer of Benzyl (S)-(-)-lactate, differing in its stereochemistry.
Methyl (S)-(-)-lactate: Another ester of (S)-(-)-lactic acid, but with a methyl group instead of a benzyl group.
Ethyl (S)-(-)-lactate: Similar to Benzyl (S)-(-)-lactate but with an ethyl group.
Uniqueness: Benzyl (S)-(-)-lactate is unique due to its specific stereochemistry and the presence of the benzyl group, which imparts distinct chemical and physical properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
特性
IUPAC Name |
benzyl (2S)-2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTLPUIDJRKAAM-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2463637.png)
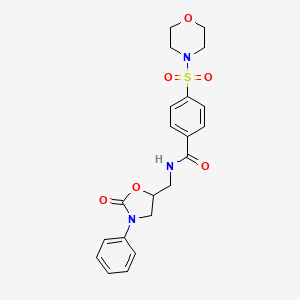
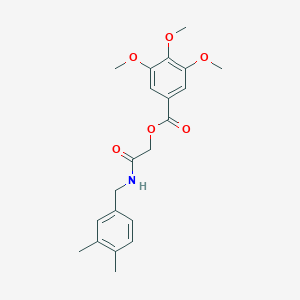
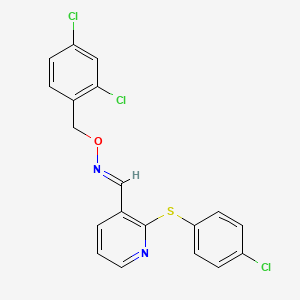
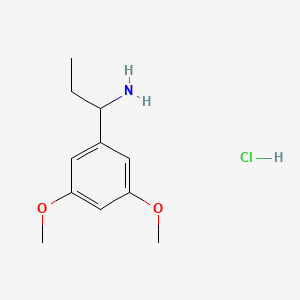
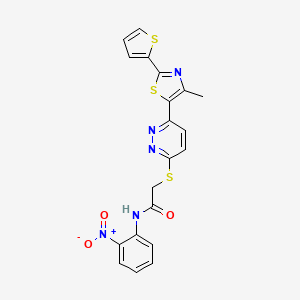
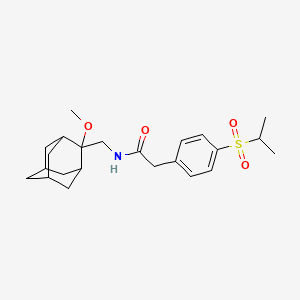
![3-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-methoxybenzamide](/img/structure/B2463649.png)
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2463650.png)
![2-(diethylamino)-1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2463651.png)
![rac-(2R,4S)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-4-carboxylic acid](/img/structure/B2463652.png)
![2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2463655.png)
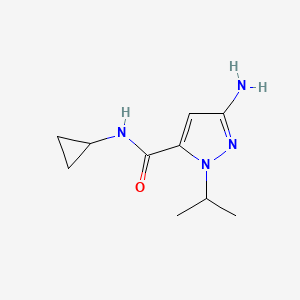
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2463658.png)
